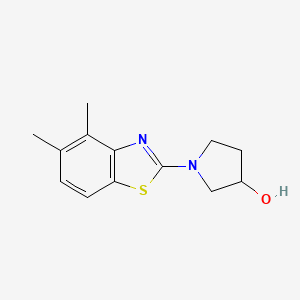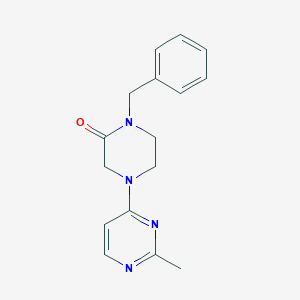![molecular formula C18H24N6O B6438278 4-(6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine CAS No. 2549047-96-1](/img/structure/B6438278.png)
4-(6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine, abbreviated as 4PPM, is a heterocyclic compound with a fused pyridine, piperazine, and morpholine ring system. It is a synthetic compound that has been used for a variety of purposes in scientific research.
科学的研究の応用
4PPM has been used in a variety of scientific research applications. It has been used as a ligand for the synthesis of coordination complexes, as a catalyst in organic reactions, and as a reagent in analytical chemistry. It has also been used as a molecular probe to study the interactions between proteins and small molecules. In addition, 4PPM has been used to study the structure and function of enzymes, to study the structure and function of nucleic acids, and to study the structure and function of lipids.
作用機序
The mechanism of action of 4PPM is not well understood. However, it is believed that 4PPM binds to proteins, nucleic acids, and lipids through hydrogen bonding and hydrophobic interactions. Additionally, it is believed that 4PPM can interact with metal ions, such as zinc and magnesium, through coordination bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4PPM are not well understood. However, it has been shown to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. Additionally, 4PPM has been shown to have antifungal activity against Candida albicans.
Advantages and Limitations for Laboratory Experiments
The main advantage of using 4PPM in laboratory experiments is its low cost and availability. Additionally, 4PPM is relatively stable and can be stored for long periods of time without significant degradation. However, 4PPM is not soluble in water, which can limit its use in some experiments. Additionally, 4PPM can be toxic at high concentrations, so it should be handled with care.
将来の方向性
There are a number of potential future directions for 4PPM. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research into the synthesis of 4PPM and its derivatives is needed. Finally, further research into the use of 4PPM as a molecular probe for studying the interactions between proteins and small molecules is needed.
合成法
4PPM can be synthesized through a number of different methods. The most common method is the reaction of 4-chloro-N-methylpiperazine with 3-methyl-2-pyridin-2-ylformanilide in the presence of a base, such as potassium carbonate. This reaction yields a mixture of the desired product, 4PPM, and a by-product, 4-chloro-N-methylmorpholine. The by-product can be removed by column chromatography. Other methods for the synthesis of 4PPM include the reaction of 4-chloro-N-methylpiperazine with pyridin-2-ylformanilide, the reaction of 4-chloro-N-methylmorpholine with pyridin-2-ylformanilide, and the reaction of 4-chloro-N-methylpiperazine with 3-methyl-2-pyridin-2-ylformanilide in the presence of an acid.
特性
IUPAC Name |
4-[6-[4-(pyridin-2-ylmethyl)piperazin-1-yl]pyridazin-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-2-6-19-16(3-1)15-22-7-9-23(10-8-22)17-4-5-18(21-20-17)24-11-13-25-14-12-24/h1-6H,7-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQHTKBPGBFPGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)C3=NN=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-2-(trifluoromethyl)pyridine](/img/structure/B6438199.png)
![4-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile](/img/structure/B6438205.png)
![N-[1-(1-methyl-2-oxopyrrolidin-3-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6438212.png)
![4-{2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl}-1,4-oxazepan-5-one](/img/structure/B6438224.png)
![4-{2-[4-(1,3-benzoxazol-2-yl)piperazin-1-yl]ethyl}morpholin-3-one](/img/structure/B6438237.png)

![4-[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B6438255.png)
![3-fluoro-4-{[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6438263.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethoxy-1,3,5-triazine](/img/structure/B6438270.png)
![4-(2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6438273.png)
![5-methoxy-2-[(1-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6438281.png)
![4-(6-methyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6438285.png)
![4-(6-methyl-2-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B6438292.png)